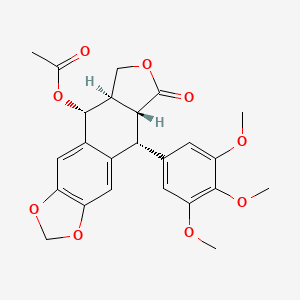

Podophyllotoxin acetate

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

CAS-Nummer |

1180-34-3 |

|---|---|

Molekularformel |

C24H24O9 |

Molekulargewicht |

456.4 g/mol |

IUPAC-Name |

[(5R,5aR,8aR,9R)-8-oxo-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-5-yl] acetate |

InChI |

InChI=1S/C24H24O9/c1-11(25)33-22-14-8-17-16(31-10-32-17)7-13(14)20(21-15(22)9-30-24(21)26)12-5-18(27-2)23(29-4)19(6-12)28-3/h5-8,15,20-22H,9-10H2,1-4H3/t15-,20+,21-,22-/m0/s1 |

InChI-Schlüssel |

SASVNKPCTLROPQ-NZYDNVMFSA-N |

SMILES |

CC(=O)OC1C2COC(=O)C2C(C3=CC4=C(C=C13)OCO4)C5=CC(=C(C(=C5)OC)OC)OC |

Isomerische SMILES |

CC(=O)O[C@@H]1[C@H]2COC(=O)[C@@H]2[C@@H](C3=CC4=C(C=C13)OCO4)C5=CC(=C(C(=C5)OC)OC)OC |

Kanonische SMILES |

CC(=O)OC1C2COC(=O)C2C(C3=CC4=C(C=C13)OCO4)C5=CC(=C(C(=C5)OC)OC)OC |

Andere CAS-Nummern |

1180-34-3 |

Synonyme |

podophyllotoxin acetate |

Herkunft des Produkts |

United States |

Biosynthetic Pathways and Sourcing of Podophyllotoxin Precursors

Plant-Derived Biosynthesis of Podophyllotoxin (B1678966)

The biosynthesis of podophyllotoxin in plants is a complex process that begins with the phenylpropanoid pathway. nih.gov It is a multi-step journey from the initial precursor to the final intricate molecule.

Phenylpropanoid Pathway Intermediates and Enzymes

The journey to podophyllotoxin begins with the amino acid L-phenylalanine and proceeds through the central phenylpropanoid pathway to generate key intermediates. rsc.org This pathway is responsible for the production of a wide array of plant secondary metabolites. researchgate.net The initial steps involve the conversion of L-phenylalanine to cinnamate (B1238496) and then to para-coumaryl-CoA, catalyzed by a trio of enzymes. rsc.org

Key intermediates in this pathway include p-coumaric acid, caffeic acid, ferulic acid, and coniferyl aldehyde, which ultimately lead to the formation of coniferyl alcohol. researchgate.net Coniferyl alcohol serves as a critical precursor for the biosynthesis of podophyllotoxin. nih.gov

The following table details the core enzymes of the phenylpropanoid pathway leading to monolignol synthesis:

Interactive Data Table: Key Enzymes in the Phenylpropanoid Pathway| Enzyme | Abbreviation | Function |

|---|---|---|

| Phenylalanine ammonia (B1221849) lyase | PAL | Catalyzes the deamination of L-phenylalanine to form cinnamate. rsc.org |

| Cinnamate-4-hydroxylase | C4H | A cytochrome P450 enzyme that hydroxylates cinnamate to produce para-coumarate. rsc.orgresearchgate.net |

| 4-Coumarate:CoA ligase | 4CL | Activates para-coumarate by converting it to its corresponding CoA thioester, para-coumaryl-CoA. rsc.org |

| Cinnamoyl-CoA reductase | CCR | Involved in the reduction of cinnamoyl-CoA esters. rsc.org |

| Caffeoyl-CoA O-methyltransferase | CCoAOMT | Catalyzes the methylation of caffeoyl-CoA. rsc.org |

| Cinnamyl alcohol dehydrogenase | CAD | Involved in the final reduction step to produce monolignols like coniferyl alcohol. rsc.org |

Key Enzymatic Steps in Lignan (B3055560) Formation

Following the formation of coniferyl alcohol, the pathway enters the specific lignan formation route. The dimerization of two coniferyl alcohol molecules is a pivotal step, often guided by dirigent proteins (DIR) to ensure the correct stereochemistry, leading to the formation of pinoresinol (B1678388). nih.govnsf.gov

From pinoresinol, a series of reductions and oxidations occur. Pinoresinol is converted to lariciresinol (B1674508) and then to secoisolariciresinol (B192356) by pinoresinol-lariciresinol reductase (PLR). nsf.gov Subsequently, secoisolariciresinol dehydrogenase (SDH) oxidizes secoisolariciresinol to form matairesinol (B191791). nsf.gov The pathway from matairesinol to podophyllotoxin involves further complex enzymatic reactions, including the formation of deoxypodophyllotoxin (B190956), which is a direct precursor. nih.gov The hydroxylation of deoxypodophyllotoxin at the 7-position, a reaction catalyzed by deoxypodophyllotoxin 7-hydroxylase (DOP7H), yields podophyllotoxin. nih.gov

Interactive Data Table: Key Enzymes in Lignan Formation

| Enzyme | Abbreviation | Function |

|---|---|---|

| Dirigent Protein | DIR | Guides the stereoselective dimerization of coniferyl alcohol to form (+)-pinoresinol. nih.gov |

| Pinoresinol-Lariciresinol Reductase | PLR | Reduces pinoresinol to lariciresinol and subsequently to secoisolariciresinol. nsf.gov |

| Secoisolariciresinol Dehydrogenase | SDH | Oxidizes secoisolariciresinol to matairesinol. nsf.gov |

| Deoxypodophyllotoxin 7-hydroxylase | DOP7H | Catalyzes the hydroxylation of deoxypodophyllotoxin to form podophyllotoxin. nih.gov |

Factors Influencing Natural Product Yields

Nutrient availability in the soil plays a crucial role, with ions such as nitrate (B79036) and phosphate (B84403) showing a positive correlation with podophyllotoxin production, while sulfate (B86663) and potassium have a negative correlation. nih.gov The age of the plant and the growth period also affect the podophyllotoxin content, with studies indicating that two-year-old plants harvested in the late-growth period have the highest concentrations. nih.govresearchgate.net Furthermore, environmental conditions such as altitude can lead to variations in the content of podophyllotoxin precursors. acs.org

Alternative Production Methodologies

Due to the limited availability and slow growth of plant sources like Podophyllum species, which are now endangered, alternative methods for podophyllotoxin production are being actively explored to meet pharmaceutical demand. acs.orgmums.ac.ir

Plant Cell Culture Systems for Podophyllotoxin Production

Plant cell culture has emerged as a viable alternative for producing podophyllotoxin. cabidigitallibrary.org Suspension cultures of Podophyllum hexandrum have been successfully grown in bioreactors. cabidigitallibrary.orgnih.gov Research has focused on optimizing culture conditions, such as the choice of carbon source, with glucose being found to be superior to sucrose (B13894) for both cell growth and podophyllotoxin production. cabidigitallibrary.orgnih.gov Cultivation in the dark has also been shown to favor the biosynthesis of podophyllotoxin. cabidigitallibrary.orgnih.gov The addition of precursors like phenylalanine to the culture medium has been demonstrated to stimulate production in callus and suspension cultures of other plant species as well. nih.gov

Microbial Production and Chemoenzymatic Synthesis Approaches

Significant progress has been made in the heterologous production of podophyllotoxin intermediates in microorganisms. nih.gov The elucidation of the complete biosynthetic pathway has paved the way for transferring the relevant plant genes into microbial hosts like Escherichia coli and Saccharomyces cerevisiae for industrial-scale production. nih.govnih.gov This approach, known as synthetic biology, offers the potential for a sustainable and controlled supply of podophyllotoxin and its precursors. rsc.orgnih.gov

Chemoenzymatic synthesis is another promising strategy that combines the selectivity of biocatalysts with the efficiency of chemical synthesis. nih.govrjeid.com This approach allows for the asymmetric synthesis of podophyllotoxin and its analogues. nih.govchemrxiv.orgresearchgate.net For instance, a key step in this process can involve the use of an oxidative C-C coupling reaction catalyzed by a non-heme dioxygenase to construct the tetracyclic core of podophyllotoxin with high diastereoselectivity. nih.gov This method has been used for the gram-scale synthesis of deoxypodophyllotoxin, a late-stage intermediate in the podophyllotoxin pathway. nih.gov

Synthetic Strategies and Chemical Modifications of Podophyllotoxin Acetate and Analogs

Total Synthesis Approaches to the Podophyllotoxin (B1678966) Skeletoncuni.cz

The total synthesis of the podophyllotoxin skeleton is a complex undertaking due to its four contiguous stereocenters and a strained trans-fused lactone ring. numberanalytics.comresearchgate.net Early synthetic endeavors were often hampered by low yields and a lack of stereocontrol. However, considerable progress has been made, with several distinct approaches being established, including the oxoester route, the dihydroxy acid route, the Diels-Alder approach, and tandem conjugate addition. asianpubs.org

The precise control of stereochemistry is paramount in the synthesis of podophyllotoxin, as its biological activity is highly dependent on its specific three-dimensional structure. cuni.czresearchgate.net Consequently, a major focus of synthetic efforts has been the development of stereoselective and asymmetric methodologies.

A variety of strategies have been successfully employed to this end. One common approach is the use of chiral auxiliaries to guide the stereochemical outcome of key reactions. For instance, asymmetric Michael additions utilizing chiral oxazolines have been instrumental in setting the stereochemistry of key intermediates. rsc.org Another powerful technique is the application of catalytic asymmetric reactions, such as enantioselective conjugate additions and allylations, which have enabled the concise synthesis of (+)-podophyllotoxin. researchgate.net

Chemoenzymatic strategies have also emerged as a powerful tool. These methods leverage the high stereoselectivity of enzymes to perform key transformations. A notable example is the use of an enzymatic oxidative C-C coupling reaction to construct the tetracyclic core of the natural product in a diastereoselective manner. nih.govchemrxiv.org This approach has been utilized in a short and efficient chemoenzymatic total synthesis of (–)‐podophyllotoxin. nih.govchemrxiv.org Furthermore, enzymatic desymmetrization of meso diacetates has been employed to introduce asymmetry early in the synthetic sequence. acs.org

More recent developments include the use of organocatalysis and advanced transition-metal-catalyzed reactions. For example, an intermolecular iron(III)-catalyzed Friedel–Crafts alkylation has been used for a concise stereoselective synthesis of (–)-podophyllotoxin. researchgate.net Tandem reactions, which form multiple bonds in a single operation, have also been employed to increase efficiency. A one-pot tandem conjugate addition/aldol/electrophilic aromatic substitution reaction has been used in a formal total synthesis of (±)-podophyllotoxin. rsc.org These sophisticated methodologies have not only made the total synthesis of podophyllotoxin more practical but have also provided access to a diverse range of analogs for biological evaluation. asianpubs.org

Semi-Synthesis of Podophyllotoxin Acetate (B1210297)

Semi-synthesis, which involves the chemical modification of naturally sourced podophyllotoxin, is a more direct and often more efficient route to podophyllotoxin acetate and its derivatives. numberanalytics.com This approach leverages the readily available natural product as a starting material, allowing for targeted modifications to be made to its structure.

The hydroxyl group at the C-4 position of podophyllotoxin is a common site for modification. mdpi.com Esterification at this position can be readily achieved through various standard chemical methods. The reaction of podophyllotoxin with an appropriate acylating agent, such as an acid chloride or anhydride (B1165640) in the presence of a base, yields the corresponding ester. For the synthesis of this compound, acetic anhydride is a suitable reagent.

More sophisticated coupling agents can also be employed to facilitate the esterification, particularly when coupling more complex carboxylic acids. Reagents such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) and N,N′-dicyclohexylcarbodiimide (DCC) are commonly used to activate the carboxylic acid for reaction with the hydroxyl group of podophyllotoxin. mdpi.com The choice of coupling agent and reaction conditions can be optimized to achieve high yields of the desired ester. The preparation of hydrophobic esters of podophyllotoxin has been achieved through these methods. nih.gov

Beyond simple esterification, other functional groups within the podophyllotoxin skeleton can be selectively modified to generate a diverse range of analogs. The lactone ring (D-ring), for example, is crucial for the biological activity of podophyllotoxin. numberanalytics.com While generally considered essential, some studies have explored the effects of opening this ring, leading to the synthesis of deoxypodophyllotoxin (B190956) derivatives with selective cytotoxicities. mdpi.com

Modifications at the C-4 position are not limited to esterification. The introduction of an amino group at this position has been a fruitful area of investigation, leading to the synthesis of 4β-amino-4-deoxypodophyllotoxin derivatives. nih.gov These amino derivatives can then be further functionalized, for example, by forming amides with various carboxylic acids. This strategy has been used to create a series of saturated aliphatic amide derivatives. nih.gov

The trimethoxyphenyl E-ring also presents opportunities for targeted transformations, although modifications in this region are less common. mdpi.com The development of methods for the selective demethylation or introduction of other substituents on this ring could lead to the discovery of new analogs with unique biological properties.

Rational Design of this compound Derivatives

The rational design of this compound derivatives is a key strategy in the quest for new and improved therapeutic agents. csic.es This approach involves the thoughtful modification of the lead compound's structure to enhance its desired biological activities while minimizing undesirable side effects. A central strategy in this area is the construction of hybrid molecules.

Molecular hybridization is a powerful strategy in drug design that involves covalently linking two or more pharmacophores to create a single hybrid molecule. frontiersin.org This approach aims to combine the beneficial properties of the individual components, potentially leading to synergistic effects, improved selectivity, or novel mechanisms of action. mdpi.com

A common strategy for creating podophyllotoxin hybrids is to link another bioactive molecule to the C-4 position of the podophyllotoxin skeleton. mdpi.com This can be achieved through an ester or amide linkage, often using a spacer to connect the two moieties. A wide variety of molecules have been hybridized with podophyllotoxin, including other natural products, heterocyclic systems, and synthetic drugs. mdpi.com

Examples of natural products that have been incorporated into podophyllotoxin hybrids include flavonoids, coumarins, and retinoic acid. mdpi.comfrontiersin.org For instance, hybrids of podophyllotoxin and coumarin (B35378) have been synthesized and shown to possess potent antiproliferative activities. frontiersin.org Similarly, biotinylated podophyllotoxin derivatives have been designed and synthesized as potential tumor-targeting agents. frontiersin.org

Heterocyclic moieties, such as triazoles, have also been used to create podophyllotoxin hybrids. mdpi.com The copper-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry," is a highly efficient and versatile reaction that is often used to form the triazole linkage. This strategy has been employed to synthesize a series of podophyllotoxin-N-sulfonyl amidine hybrids. mdpi.com

The rationale behind these hybridization strategies is often to improve the targeting of the drug to cancer cells, overcome drug resistance, or introduce a dual mechanism of action. frontiersin.org For example, combining podophyllotoxin with a molecule that inhibits a different cellular target could lead to a more effective anticancer agent. The ongoing exploration of novel hybridization strategies continues to be a vibrant area of research in the development of new podophyllotoxin-based therapeutics. researchgate.net

Conjugation with Other Pharmacologically Active Moieties

The strategy of conjugating podophyllotoxin and its derivatives with other pharmacologically active molecules has emerged as a promising approach to develop novel therapeutic agents with potentially enhanced efficacy and reduced side effects. frontiersin.org This molecular hybridization aims to combine the distinct mechanisms of action of two or more bioactive scaffolds, potentially leading to synergistic effects, improved targeting, or overcoming drug resistance. frontiersin.orgsci-hub.se

A notable example is the conjugation of podophyllotoxin with all-trans-retinoic acid (ATRA), a metabolite of vitamin A known for its anticancer properties. mdpi.commdpi.com One such conjugate, synthesized through an esterification reaction, demonstrated significant antiproliferative activity against human gastric cancer cell lines. mdpi.com This hybrid molecule was found to induce cell cycle arrest and apoptosis, suggesting a combination of the cytotoxic effects of both parent molecules. mdpi.com

Similarly, researchers have explored the synthesis of podophyllotoxin-coumarin conjugates. mdpi.com Coumarins are a class of natural compounds with a wide range of pharmacological properties, including anticancer effects. mdpi.com Hybrids of these two moieties have shown significant cytotoxic activity against various human cancer cell lines. mdpi.com

The combination of podophyllotoxin with camptothecin (B557342), a topoisomerase I (Topo I) inhibitor, has been investigated to create dual-acting agents that can target both Topo I and Topoisomerase II (Topo II). mdpi.com While some of these conjugates displayed weak activity, certain derivatives showed significant anticancer effects against specific cancer cell lines, highlighting the importance of the chemical linkage and structure for biological activity. mdpi.com

Other examples include the synthesis of hybrids with tetrahydrocurcumin, a metabolite of curcumin (B1669340) with recognized anticancer and antioxidant properties. mdpi.com These conjugates have shown promising anticancer activity against various human cancer cell lines. mdpi.com Additionally, the conjugation of podophyllotoxin with non-steroidal anti-inflammatory drugs (NSAIDs) has been explored, with some resulting compounds showing selective toxicity against chemoresistant cells. frontiersin.org

The table below summarizes representative examples of podophyllotoxin conjugates with other pharmacologically active moieties.

| Conjugated Moiety | Linkage Type | Resulting Compound Class | Key Research Finding |

| All-Trans-Retinoic Acid (ATRA) | Ester | Podophyllotoxin-ATRA Conjugate | Exhibited significant antiproliferative activity against human gastric cancer cells. mdpi.com |

| Coumarin | Not Specified | Podophyllotoxin-Coumarin Hybrids | Showed significant cytotoxic activity against human oral squamous carcinoma cells. mdpi.com |

| Camptothecin | Not Specified | Camptothecin-Podophyllotoxin Conjugates | Designed as dual Topo I and Topo II inhibitors; some derivatives showed activity against leukemia cells. mdpi.com |

| Tetrahydrocurcumin | Not Specified | Tetrahydrocurcumin-Podophyllotoxin Hybrids | Demonstrated promising anticancer activity against human colon and cervical cancer cell lines. mdpi.com |

| 5-Fluorouracil (5-FU) | Amino acid linker | Deoxypodophyllotoxin-5-FU Conjugates | Showed more potent cytotoxicity than parent compounds against several human cancer cell lines. nih.gov |

Incorporating Nitrogen-Containing Heterocycles

The incorporation of nitrogen-containing heterocycles into the podophyllotoxin scaffold is a widely explored strategy in medicinal chemistry to generate novel analogs with improved pharmacological profiles. frontiersin.orgfrontiersin.org Nitrogen heterocycles are prevalent in many FDA-approved drugs and are known to participate in crucial biological interactions. frontiersin.orgnih.gov Their introduction into the podophyllotoxin structure can influence factors such as solubility, bioavailability, and target binding affinity. mdpi.com

A common approach involves the modification at the C-4 position of the podophyllotoxin ring system. frontiersin.orgnih.gov For instance, various nitrogen-containing heterocycles like imidazole, 1,2,4-triazole, and their corresponding ium salts have been attached to the podophyllotoxin skeleton. frontiersin.orgresearchgate.net Research has shown that these modifications can lead to compounds with excellent cytotoxic activity against a panel of human tumor cell lines. frontiersin.orgnih.gov

One of the key synthetic methods utilized for this purpose is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry," which allows for the efficient creation of 1,2,3-triazole-linked podophyllotoxin derivatives. researchgate.net These triazole-containing compounds have demonstrated potent inhibitory activities against various cancer cell lines, in some cases in the low nanomolar range. researchgate.net

Furthermore, the synthesis of podophyllotoxin-imidazolium and -1,2,4-triazolium salts has yielded compounds with potent cytotoxic effects. frontiersin.org Structure-activity relationship (SAR) studies on these derivatives have provided insights into the optimal structural requirements for anticancer activity. For example, the nature and position of substituents on the heterocyclic ring can significantly impact cytotoxicity. frontiersin.org Other nitrogen-containing rings, such as piperazine (B1678402), have also been incorporated, leading to derivatives that selectively damage cancer cells by causing microtubule disruption. frontiersin.org

The table below presents examples of nitrogen-containing heterocycles incorporated into the podophyllotoxin structure.

| Heterocycle | Position of Incorporation | Synthetic Method | Key Research Finding |

| Imidazolium Salts | C-4 | Multi-step synthesis | Exhibited excellent cytotoxic activity against various human tumor cell lines. frontiersin.orgnih.gov |

| 1,2,4-Triazolium Salts | C-4 | Multi-step synthesis | Showed potent cytotoxic activity, with some compounds having IC50 values in the nanomolar range. frontiersin.org |

| 1,2,3-Triazole | C-4 | Copper-catalyzed azide-alkyne cycloaddition (CuAAC) | Derivatives displayed potent inhibitory activities against tested cancer cell lines. researchgate.net |

| Piperazine | C-4 | Not Specified | Piperazine acetate podophyllotoxin ester derivatives showed highly selective damage to human breast cancer cells. frontiersin.org |

| Indole (B1671886) | C-4 | Not Specified | A 4β-NH-(6-aminoindole)-4-deoxy-podophyllotoxin derivative exhibited nanomolar antitumor efficacy. frontiersin.org |

Dimerization and Other Complex Derivatizations

Dimerization represents another sophisticated strategy to modify podophyllotoxin, aiming to create molecules with potentially enhanced biological activity and novel mechanisms of action. nih.govnih.gov This approach involves linking two podophyllotoxin units together, often through a variety of chemical spacers. nih.gov The nature of this linker can significantly influence the cytotoxic potency of the resulting dimeric compounds. nih.govnih.gov

One common method for dimerization involves utilizing the C-4 position of the podophyllotoxin scaffold. nih.gov For example, two 4β-azido-substituted podophyllotoxin units can be coupled with a dipropargyl functionalized linker using the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. nih.govnih.gov This method has been used to synthesize a series of novel dimeric podophyllotoxin derivatives containing two 1,2,3-triazole rings in the linker. nih.gov

The cytotoxic evaluation of these dimers against various human cancer cell lines has yielded mixed results. While many of the synthesized dimeric derivatives were found to be largely inactive, specific compounds demonstrated high potency. nih.govnih.gov For instance, a dimer bearing a perbutyrylated glucose residue on a glycerol (B35011) linker was found to be highly potent against all five cancer cell lines tested, with IC50 values ranging from 0.43 to 3.50 μM. nih.govnih.gov This particular compound also showed good selectivity for cancer cells over normal cells. nih.govnih.gov These findings underscore the critical role of the linker in determining the biological activity of dimeric podophyllotoxin derivatives. nih.gov

Beyond simple dimerization, other complex derivatizations have been explored. This includes the synthesis of hybrid molecules where podophyllotoxin is condensed with other complex natural products. For example, condensed dimeric compounds of podophyllotoxin with thiocolchicine, linked by dicarboxylic acids, have been synthesized. mdpi.com The biological activity of these hybrids was also found to be highly dependent on the spacer unit. mdpi.com Another complex derivatization involves creating homodimeric prodrugs that can self-assemble into nanoparticles, a strategy aimed at improving drug delivery and achieving tumor-specific drug release. tandfonline.com

The table below summarizes examples of dimeric and complex podophyllotoxin derivatives.

| Linker/Derivatization Strategy | Monomer Units | Resulting Compound Class | Key Research Finding |

| Dipropargyl functionalized linkers (e.g., glycerol, glucose-based) | 4β-Azido-podophyllotoxin | Dimeric 4β-1,2,3-triazolyl-podophyllotoxin derivatives | Linker nature significantly affects activity; a glucose-bearing derivative showed high potency and selectivity. nih.govnih.gov |

| Dicarboxylic acids | Podophyllotoxin and/or Thiocolchicine | Condensed dimeric compounds | The spacer unit played an important role in their biological activity. mdpi.com |

| ROS-sensitive thioketal (TK) linker | Podophyllotoxin | Homodimeric podophyllotoxin prodrug | Designed for ROS-responsive drug release in cancer cells. tandfonline.com |

Structure Activity Relationship Sar Studies of Podophyllotoxin Acetate Analogs

Conformational Analysis and Bioactive Conformations

The biological activity of podophyllotoxin (B1678966) and its analogs is intrinsically linked to their three-dimensional structure. The core structure is a tetracyclic system (rings A, B, C, and D) with a pendant, free-rotating trimethoxyphenyl E-ring. researchgate.net The trans-fused lactone (D-ring) is a critical feature for potent biological activity. cuni.cz

Impact of Modifications at the C-4 Position

The C-4 position on the C-ring has been a primary focus for structural modification to enhance therapeutic properties and explore SAR. frontiersin.orgnih.govresearchgate.net Alterations at this position can significantly change the potency and even the biological mechanism of the resulting analogs. tandfonline.comyoutube.com

Ester Moiety Variation and Steric Hindrance Effects

Systematic studies involving the synthesis of a series of ester analogs at the C-4 position have provided clear insights into the role of the ester moiety and steric bulk. Research has shown a distinct trend where increasing the size and steric hindrance of the alkyl group on the C-4 ester leads to a decrease in antiproliferative activity against cancer cells. chemrxiv.orgtandfonline.comchemrxiv.org

For instance, small, unbranched esters like acetate (B1210297) and propanoate are well-tolerated and exhibit cytotoxic activity comparable to the parent podophyllotoxin. chemrxiv.orgtandfonline.com However, as the bulk of the ester substituent increases with groups like isobutyrate, pivaloate, and hexanoate (B1226103), a significant drop in potency is observed. chemrxiv.orgtandfonline.com This suggests that excessive bulk at the C-4 position is detrimental to the compound's ability to inhibit tubulin in a cellular context. chemrxiv.org

Interestingly, while cellular potency decreases with bulk, the effect on cell-free tubulin polymerization inhibition is less significant. chemrxiv.orgtandfonline.comchemrxiv.org Analogs with bulky C-4 esters, such as pivaloate and hexanoate, demonstrated tubulin inhibition kinetics similar to or even greater than podophyllotoxin and its acetate analog. chemrxiv.orgtandfonline.com This discrepancy suggests that the reduced cellular activity of bulkier analogs may not be due to a weaker interaction with tubulin itself, but rather to other factors like decreased cytosolic solubility or altered cellular uptake and distribution, which are influenced by increased hydrophobicity. chemrxiv.orgchemrxiv.org

An exception to this trend is the phenyl acetate ester analog. Despite its significant bulk, it exhibits antiproliferative activity similar to the much smaller acetate ester, indicating that not just size, but also the electronic and structural nature of the substituent plays a complex role. chemrxiv.org

| C-4 Ester Analog | Relative Antiproliferative Activity | Reference |

|---|---|---|

| Acetate | High | chemrxiv.org |

| Propanoate | High | chemrxiv.org |

| Isobutyrate | Decreased | chemrxiv.org |

| Pivaloate | Significantly Decreased | chemrxiv.orgtandfonline.com |

| Hexanoate | Significantly Decreased | chemrxiv.orgtandfonline.com |

| Phenyl Acetate | High (exception to bulk trend) | chemrxiv.org |

Stereochemical Influence at C-4

The stereochemistry at the C-4 position is a critical determinant of the biological mechanism of action. Podophyllotoxin itself has a hydroxyl group in the α-configuration (axial). Its epimer, epipodophyllotoxin (B191179), with the hydroxyl group in the β-configuration (equatorial), is less potent as a tubulin inhibitor. mdpi.com

This stereochemical switch is fundamental to the development of clinically important anticancer drugs like etoposide (B1684455) and teniposide. These drugs are derived from 4'-demethylepipodophyllotoxin, which has the C-4 β-configuration. nih.gov This specific stereochemistry, combined with glycosylation at this position, shifts the molecule's primary target from tubulin to DNA topoisomerase II. tandfonline.commdpi.comnih.gov Therefore, the stereochemical orientation at C-4 dictates whether the analog will act as an antimitotic agent (inhibiting tubulin polymerization) or as a topoisomerase II inhibitor (causing DNA strand breaks). pharmacophorejournal.com While the C-4 configuration is crucial for determining the mechanism, some studies suggest it is less critical for general cytotoxicity compared to other structural features. nih.gov

Influence of Aromatic and Lactone Ring Modifications

Modifications to the A, D, and E rings of the podophyllotoxin scaffold also profoundly impact biological activity.

Substituent Effects on Biological Profiles

The aromatic E-ring (trimethoxyphenyl group) and the A-ring (methylenedioxy group) are considered essential for activity. researchgate.net Demethylation of the E-ring at the 4' position is a key modification in the synthesis of etoposide and teniposide, contributing to their activity as topoisomerase II inhibitors. nih.govnih.gov

Introducing different substituents can modulate activity. For example, replacing the methylenedioxy A-ring with a pyridazine (B1198779) ring was found to decrease cytotoxicity and topoisomerase II inhibitory activity. nih.gov In contrast, introducing a hydroxyl group into the B-ring can significantly improve the topoisomerase II inhibitory activity of epipodophyllotoxin analogs. nih.gov Modifications to the lactone D-ring are generally not well-tolerated, as the intact lactone is preferred for high potency. cuni.czpharmacophorejournal.com However, delactonized analogs have been shown to retain strong antimitotic activity, suggesting the core lignan (B3055560) structure itself is a powerful pharmacophore. scienceopen.com

Aromatization Effects on Activity

Maintaining the specific saturation of the B and C rings is vital for the biological activity of podophyllotoxin analogs. Aromatization of the C-ring, which results in a planar structure and the loss of the crucial chiral centers at C-2, C-3, and C-4, leads to a significant decrease or complete loss of cytotoxic activity. researchgate.netmdpi.comscienceopen.com This highlights the importance of the specific three-dimensional conformation of the tetracyclic core for effective interaction with its biological targets. While some synthetic C-ring aromatized compounds have been created, they have generally been reported to be inactive. scienceopen.com

Contributions of Other Structural Elements to Activity

Bridging Elements and Linkers in Hybrid Structures

Research has shown that the type of linker used has a great influence on the antiproliferative activity of podophyllotoxin/epipodophyllotoxin hybrids. sci-hub.se For instance, in a series of biotin (B1667282) hybrids, the cytotoxic activity was found to be dependent on the linker, with the relative contribution following the order of ester > amide > 1,2,3-triazole. sci-hub.se One particular hybrid with an ester linker demonstrated significantly higher cytotoxic activity against five tested cancer cell lines compared to etoposide and cisplatin. sci-hub.se

The length of the linker is another crucial factor. In some etoposide-amsacrine hybrids, a compound with an ethylene (B1197577) spacer was found to be more potent in its DNA cleavage assay than a similar compound without the spacer. mdpi.com Conversely, for certain 4β-triazole-linked glucose-podophyllotoxin conjugates, a shorter oligoethylene glycol linker resulted in the most active compound against five cancer cell lines. mdpi.com Similarly, some podophyllotoxin-pterostilbene conjugates with a longer linker displayed less anticancer activity. rsc.org For bis-epipodophyllotoxins, an optimal linker length of eight methylene (B1212753) groups was suggested for achieving bisintercalation in the DNA within the topoisomerase IIβ-DNA ternary structure. tandfonline.com

The composition of the linker also dictates the activity. In hybrids of podophyllotoxin with bile acids or ligustrazine derivatives, amino acid linkers have been employed. nih.gov The resulting compounds, with an ester bond to podophyllotoxin and an amide bond to the other natural product fragment, showed that the specific amino acid and the length of its side chain (e.g., 6-aminocaproic acid) influenced the potency and selectivity against different cancer cell lines. nih.gov

Furthermore, the introduction of a triazole ring as a linker, often synthesized via click chemistry, has been a common strategy. nih.gov However, the effectiveness of this linker can be context-dependent. For instance, in a series of amide-tethered epipodophyllotoxin-1,2,3-triazole hybrids, those without a carbon spacer between the triazole and a phenyl ring showed higher activity. sci-hub.se

The following table summarizes the findings on the influence of linkers in various podophyllotoxin acetate analog hybrids:

| Hybrid Series | Linker Type/Variation | Observation on Activity |

| Podophyllotoxin/Epipodophyllotoxin-Biotin Hybrids | Ester vs. Amide vs. 1,2,3-Triazole | Ester linker showed the highest cytotoxic activity. sci-hub.se |

| Etoposide-Amsacrine Hybrids | Presence vs. Absence of Ethylene Spacer | The presence of an ethylene spacer increased potency. mdpi.com |

| 4β-Triazole-Linked Glucose-Podophyllotoxin Conjugates | Oligoethylene Glycol Linker Length | A shorter linker led to higher activity. mdpi.com |

| Podophyllotoxin-Pterostilbene Conjugates | Linker Length | A longer linker resulted in decreased activity. rsc.org |

| Bis-epipodophyllotoxins | Methylene Chain Length | An optimal length of eight methylene groups was identified. tandfonline.com |

| Epipodophyllotoxin-1,2,3-Triazole Hybrids | Carbon Spacer | Absence of a spacer between the triazole and phenyl ring enhanced activity. sci-hub.se |

These studies underscore the importance of the bridging element as a key determinant of the pharmacological profile of podophyllotoxin-based hybrid molecules. The linker is not merely a passive connector but an active contributor to the molecule's interaction with its biological target.

Molecular and Cellular Mechanisms of Action

Tubulin Interaction and Microtubule Dynamics Modulation

The principal mechanism underlying the activity of podophyllotoxin (B1678966) acetate (B1210297) is its potent interaction with tubulin, the fundamental protein subunit of microtubules. spandidos-publications.comtandfonline.com This interaction leads to a significant disruption of the highly dynamic microtubule network, which is essential for various cellular processes, most notably mitotic spindle formation during cell division. spandidos-publications.comnih.gov

Podophyllotoxin acetate functions as a mitotic inhibitor by directly interfering with the assembly of microtubules. spandidos-publications.comtandfonline.com It reversibly binds to tubulin, preventing its polymerization into functional microtubules. spandidos-publications.comspandidos-publications.com Research conducted on non-small cell lung cancer (NSCLC) cell lines, A549 and NCI-H1299, has demonstrated that treatment with this compound leads to a time-dependent decrease in microtubule polymerization. spandidos-publications.com This disruption of microtubule organization is a core component of its cellular activity, a mechanism it shares with its precursor, podophyllotoxin. spandidos-publications.comnih.gov Immunocytochemical staining reveals that in cells treated with the compound, the organized filamentous network of microtubules is disrupted. spandidos-publications.com This inhibitory effect on microtubule assembly is the direct trigger for subsequent cellular events, including cell cycle arrest. spandidos-publications.comaacrjournals.org

Table 1: Effect of this compound on Microtubule and Cell Cycle Dynamics

| Cell Line | Treatment Concentration | Observation | Consequence | Source |

|---|---|---|---|---|

| A549 | 20 nM | Time-dependent decrease in microtubule polymerization | Disruption of microtubule organization, G2/M arrest | spandidos-publications.com |

| NCI-H1299 | 10 nM | Time-dependent decrease in microtubule polymerization | Disruption of microtubule organization, G2/M arrest | spandidos-publications.com |

The interaction between this compound and tubulin occurs at a specific, well-characterized site. As a derivative of podophyllotoxin, it is understood to bind to the colchicine (B1669291) binding site on the tubulin heterodimer. spandidos-publications.comnih.gov This site is located at the interface between the α- and β-tubulin subunits. tandfonline.com Studies on podophyllotoxin confirm that it acts as a competitive inhibitor with colchicine, indicating they share a binding domain. nih.gov X-ray crystallography analysis has verified that podophyllotoxin occupies the same binding site as colchicine in tubulin (PDB code 1SA1). nih.gov The binding is primarily associated with the trimethoxyphenyl moiety present in both podophyllotoxin and colchicine. nih.gov The interaction of this compound at this site physically obstructs the conformational changes required for tubulin dimers to assemble into protofilaments, thus inhibiting microtubule formation. tandfonline.com

Cell Cycle Perturbation and Arrest Mechanisms

The disruption of microtubule dynamics by this compound has profound consequences on cell cycle progression, leading to a halt in cell division. spandidos-publications.comfrontiersin.org

A hallmark of treatment with this compound is the induction of a robust cell cycle arrest at the G2/M phase. spandidos-publications.comtandfonline.com This arrest is a direct consequence of the inhibition of tubulin polymerization, which prevents the formation of a functional mitotic spindle required for chromosome segregation during mitosis (M phase). spandidos-publications.comnih.gov Studies have consistently shown that cancer cells treated with this compound accumulate in the G2/M phase in a dose-dependent manner. spandidos-publications.comaacrjournals.org For instance, in A549 and NCI-H1299 lung cancer cells, treatment with nanomolar concentrations of the compound leads to a significant increase in the population of cells in G2/M. spandidos-publications.com This is accompanied by changes in the expression levels of key mitosis-related proteins; levels of cyclin B1 and Cdc2 decrease, while levels of p21, Aurora B, and survivin increase, which is consistent with a block in the G2/M transition. spandidos-publications.com This cell cycle blockade is a critical step that precedes the induction of programmed cell death. spandidos-publications.comfrontiersin.org

Table 2: Research Findings on G2/M Phase Arrest by this compound

| Cell Line(s) | Key Finding | Molecular Markers | Source |

|---|---|---|---|

| A549, NCI-H1299 | Dose-dependent induction of cell cycle arrest at G2/M phase. | Decreased Cyclin B1, Cdc2; Increased p21, Aurora B, Survivin. | spandidos-publications.com |

| HCT-116 | Treatment resulted in 51.2% of cells arrested in the G2/M phase. | Not specified | tandfonline.com |

Regulation of Cell Cycle Regulatory Proteins

This compound has been shown to modulate the expression and activity of key proteins that govern the cell cycle, leading to cell cycle arrest, particularly at the G2/M phase. nih.gov

CDK1 (Cyclin-Dependent Kinase 1): Research indicates that treatment with podophyllotoxin derivatives can lead to an upregulation of CDK1 expression. frontiersin.orgnih.gov However, other studies have shown that this compound treatment results in a decrease in Cdc2 (also known as CDK1) levels, contributing to G2/M phase arrest. nih.gov This discrepancy may be due to differences in the specific derivatives or cell types studied. Podophyllotoxin-norcantharidin hybrids, for instance, upregulate CDK1 while inducing apoptosis and cell cycle inhibition. nih.govfrontiersin.org

Cyclin B1: In contrast to CDK1, the expression of Cyclin B1, a crucial partner for CDK1 in driving mitotic entry, is consistently downregulated following treatment with this compound. nih.govfrontiersin.orgnih.gov The decrease in the levels of the Cyclin B1/CDK1 complex is a key factor in the induction of G2/M arrest. nih.govmdpi.com Studies on podophyllotoxin-norcantharidin hybrids have also demonstrated a downregulation of Cyclin B1. nih.govfrontiersin.org

Table 1: Regulation of Cell Cycle Proteins by this compound and its Derivatives

| Protein | Effect of Treatment | Observed Outcome | Citations |

|---|---|---|---|

| CDK1/Cdc2 | Upregulation/Downregulation | G2/M cell cycle arrest | nih.govfrontiersin.orgnih.govnih.govfrontiersin.org |

| Cyclin B1 | Downregulation | G2/M cell cycle arrest | nih.govfrontiersin.orgnih.govnih.govfrontiersin.org |

Induction of Programmed Cell Death Pathways

This compound is a potent inducer of programmed cell death, primarily through the activation of apoptosis, endoplasmic reticulum stress, and modulation of autophagy.

A primary mechanism of this compound-induced cell death is the initiation of apoptosis, a highly regulated process of cellular self-destruction. This is characterized by the activation of a cascade of enzymes known as caspases and the subsequent fragmentation of DNA.

Caspase Activation: this compound has been demonstrated to activate both initiator and executioner caspases. mdpi.com Specifically, it triggers the activation of caspase-3, caspase-8, and caspase-9. spandidos-publications.comnih.govfrontiersin.orgnih.govnih.gov The activation of caspase-8 suggests the involvement of the extrinsic (death receptor) pathway, while the activation of caspase-9 points to the intrinsic (mitochondrial) pathway. spandidos-publications.comspandidos-publications.com Both pathways ultimately converge on the activation of the executioner caspase-3. spandidos-publications.comspandidos-publications.com The combination of this compound with γ-ionizing radiation has also been shown to activate caspases-3, -8, and -9. aacrjournals.org

DNA Fragmentation: A hallmark of apoptosis is the cleavage of genomic DNA into smaller fragments. mdpi.com Treatment with this compound leads to DNA damage, as evidenced by the accumulation of γ-H2AX, a marker for DNA double-strand breaks. spandidos-publications.comnih.gov This DNA damage is a critical trigger for the apoptotic cascade. mdpi.com Studies have shown that podophyllotoxin and its derivatives can induce DNA fragmentation in various cancer cell lines. mdpi.com

Table 2: Apoptotic Effects of this compound

| Apoptotic Event | Key Molecules Involved | Outcome | Citations |

|---|---|---|---|

| Caspase Activation | Caspase-3, Caspase-8, Caspase-9 | Initiation of apoptosis cascade | spandidos-publications.comnih.govfrontiersin.orgnih.govmdpi.comnih.govaacrjournals.org |

| DNA Fragmentation | γ-H2AX | DNA damage-induced apoptosis | spandidos-publications.comnih.govmdpi.com |

The endoplasmic reticulum is a critical organelle for protein folding and calcium homeostasis. The accumulation of unfolded or misfolded proteins in the ER lumen leads to a condition known as ER stress, which can trigger apoptosis if the stress is prolonged or severe. This compound has been shown to activate pro-apoptotic ER stress pathways. frontiersin.orgnih.govresearchgate.net

Treatment with this compound increases the expression of several key ER stress markers, including:

BiP (Binding immunoglobulin protein): An ER-resident chaperone that is upregulated during ER stress. spandidos-publications.comfrontiersin.orgnih.gov

CHOP (CCAAT-enhancer-binding protein homologous protein): A transcription factor that promotes apoptosis under conditions of severe ER stress. spandidos-publications.comfrontiersin.orgnih.govresearchgate.net

IRE1-α (Inositol-requiring enzyme-1α): An ER transmembrane protein that acts as a sensor for unfolded proteins. spandidos-publications.comfrontiersin.orgnih.govresearchgate.net

Phosphorylated PERK (Protein kinase RNA-like endoplasmic reticulum kinase): Another ER stress sensor that, when activated, leads to the attenuation of protein translation and the upregulation of pro-apoptotic factors. spandidos-publications.comfrontiersin.orgnih.govresearchgate.net

Phosphorylated JNK (c-Jun N-terminal kinase): A kinase that can be activated by ER stress and is involved in apoptotic signaling. spandidos-publications.comfrontiersin.orgnih.govresearchgate.net

Autophagy is a cellular process involving the degradation of cellular components through the lysosomal machinery. It can have both pro-survival and pro-death roles depending on the cellular context. This compound has been found to modulate autophagy in cancer cells. frontiersin.orgnih.govdiva-portal.org

Modulation of Cellular Signaling Pathways

This compound also exerts its effects by modulating various intracellular signaling pathways, including those involved in oxidative stress.

Reactive oxygen species are chemically reactive molecules containing oxygen that can damage cellular components such as DNA, proteins, and lipids. This compound has been shown to induce the generation of ROS in cancer cells. frontiersin.orgnih.gov

The increased production of ROS can contribute to the anticancer effects of this compound in several ways. aacrjournals.org It can enhance apoptosis by activating stress-activated protein kinase pathways, such as the p38 MAPK pathway, which in turn can lead to caspase activation. nih.govspandidos-publications.comaacrjournals.org The generation of ROS has also been linked to the radiosensitizing effects of this compound, where it enhances the cell-killing effects of ionizing radiation. frontiersin.orgnih.govnih.govaacrjournals.org Furthermore, DNA damage itself can lead to an increase in ROS levels, creating a feedback loop that amplifies the cytotoxic effects. nih.govfrontiersin.org

DNA Damage Response Activation (e.g., ATM/p53/p21 pathway, γ-H2AX)

This compound instigates a robust DNA damage response in cancer cells, a critical component of its cytotoxic mechanism. This response is primarily characterized by the activation of key signaling pathways and the modification of proteins that detect and signal the presence of DNA lesions.

Research into podophyllotoxin derivatives has illuminated the activation of the Ataxia Telangiectasia Mutated (ATM)/p53/p21 pathway, a cornerstone of the cellular response to DNA double-strand breaks. frontiersin.orgnih.gov For instance, the podophyllotoxin derivative XWL-1–48 was found to activate the ATM/p53/p21 pathway in human breast cancer cells. frontiersin.orgnih.gov This activation is a crucial step that can lead to cell cycle arrest, allowing time for DNA repair, or trigger apoptosis if the damage is too severe. researchgate.net The tumor suppressor protein p53, a central node in this pathway, is stabilized upon ATM activation. It then transcriptionally activates downstream targets, including the cyclin-dependent kinase inhibitor p21, which enforces cell cycle arrest. nih.gov Similarly, another derivative, β-apopicropodophyllin (APP), has been shown to increase the expression of phosphorylated ATM and p21 in non-small cell lung cancer (NSCLC) cells, further supporting the role of this pathway in the action of podophyllotoxin-related compounds. researchgate.net

A direct and well-documented effect of this compound is the induction of γ-H2AX, a phosphorylated variant of the histone H2AX. nih.gov The accumulation of γ-H2AX serves as a sensitive biomarker for DNA double-strand breaks. nih.gov In studies involving NSCLC cell lines, such as A549 and NCI-H1299, treatment with this compound led to a time-dependent increase in γ-H2AX levels. nih.gov This accumulation is linked to the compound's ability to induce G2/M phase cell cycle arrest, suggesting that the DNA damage is recognized as cells prepare to enter mitosis. nih.govaacrjournals.org The formation of γ-H2AX foci at the sites of DNA damage is a critical early event that recruits a cascade of DNA repair proteins, ultimately determining the cell's fate. frontiersin.orgnih.gov

Table 1: Research Findings on this compound and DNA Damage Response

| Compound/Derivative | Cell Line | Key Findings | Pathway/Marker | Reference |

|---|---|---|---|---|

| Podophyllotoxin Derivative (XWL-1–48) | Human Breast Cancer Cells | Activated the ATM/p53/p21 pathway, triggering a DNA damage response. | ATM/p53/p21 | frontiersin.orgnih.gov |

| This compound (PA) | A549, NCI-H1299 (NSCLC) | Induced accumulation of γ-H2AX, indicating DNA damage. | γ-H2AX | nih.gov |

| β-Apopicropodophyllin (APP) | NSCLC Cells | Induced expression of phospho-ATM, γ-H2AX, and p21. | ATM/p21, γ-H2AX | researchgate.net |

| This compound (PA) | NSCLC Cells | DNA damage (indicated by γ-H2AX) is linked to G2/M phase arrest. | γ-H2AX | aacrjournals.org |

Interaction with Cancer-Related Signaling Cascades (e.g., EGFR-p38/ERK-STAT3/CREB-1-EMT, PI3K/AKT/mTOR)

This compound and its derivatives modulate several critical intracellular signaling cascades that are frequently dysregulated in cancer, contributing to their anti-tumor effects beyond direct DNA damage.

A significant interaction has been identified between this compound and the signaling pathway induced by γ-ionizing radiation (IR). Research has shown that IR can promote the migration and invasion of non-small cell lung cancer (NSCLC) cells by activating the Epidermal Growth Factor Receptor (EGFR)-p38/Extracellular signal-regulated kinase (ERK)-Signal Transducer and Activator of Transcription 3 (STAT3)/cAMP response element-binding protein-1 (CREB-1) pathway, which in turn promotes an epithelial-mesenchymal transition (EMT). dntb.gov.uanih.govkns.org this compound effectively inhibits this IR-induced pathway. nih.govkns.org By blocking the activation of key transcription factors like STAT3 and CREB-1, this compound suppresses the EMT program and, consequently, the enhanced invasion and migration of cancer cells following radiation. aacrjournals.orgnih.govkns.org This inhibitory action highlights its potential to counteract some of the unintended pro-metastatic effects of radiotherapy. kns.org

Furthermore, the Phosphoinositide 3-kinase (PI3K)/AKT/mammalian Target of Rapamycin (mTOR) pathway, a central regulator of cell survival, proliferation, and metabolism, is another target of podophyllotoxin derivatives. plos.orgresearchgate.net This pathway is often hyperactivated in tumor cells. plos.org Studies on novel podophyllotoxin derivatives, such as PtoxPdp, have demonstrated their ability to downregulate the PI3K/AKT/mTOR pathway in hepatocellular carcinoma cells. nih.govplos.org This downregulation of phosphorylated AKT and mTOR contributes to the induction of apoptosis and autophagy. plos.org By inhibiting this pro-survival pathway, these compounds can effectively stifle cancer cell growth and proliferation. plos.orgresearchgate.net The modulation of the PI3K/AKT/mTOR pathway is also linked to the inhibition of EMT, as evidenced by an increase in E-cadherin expression and a decrease in vimentin (B1176767) expression. nih.gov

Table 2: Research Findings on this compound and Cancer-Related Signaling Cascades

| Compound/Derivative | Cell Line | Key Findings | Pathway | Reference |

|---|---|---|---|---|

| This compound (PA) | A549 (NSCLC) | Inhibits γ-ionizing radiation-induced activation of the EGFR-p38/ERK-STAT3/CREB-1-EMT pathway. | EGFR-p38/ERK-STAT3/CREB-1-EMT | dntb.gov.uanih.govkns.org |

| This compound (PA) | A549 (NSCLC) | Blocks IR-induced invasion/migration by inhibiting STAT3 and CREB-1 transcription factors. | STAT3/CREB-1 | nih.govkns.org |

| Podophyllotoxin Derivative (PtoxPdp) | Hepatocellular Carcinoma Cells | Downregulates the PI3K/AKT/mTOR pathway, inducing apoptosis and autophagy. | PI3K/AKT/mTOR | plos.org |

| Podophyllotoxin Derivatives (PtoxPdp, PtoxDpt) | Hepatocellular Carcinoma Cells | Inhibit EMT by downregulating the PI3K/AKT/mTOR pathway. | PI3K/AKT/mTOR | nih.gov |

Preclinical Biological Evaluation of Podophyllotoxin Acetate and Its Derivatives

In Vitro Efficacy Assessments (Cell-based assays)

Cell Proliferation Inhibition

Podophyllotoxin (B1678966) acetate (B1210297) (PA), a naturally occurring derivative of podophyllotoxin, has demonstrated significant antiproliferative activity against various cancer cell lines. nih.govspandidos-publications.com In non-small cell lung cancer (NSCLC) cell lines, NCI-H1299 and A549, PA exhibited potent cell growth inhibition with IC50 values of 7.53 nM and 16.08 nM, respectively, after 48 hours of treatment. nih.govresearchgate.net These values indicate a substantially stronger inhibitory effect—approximately 70 to 1,000-fold greater—than the semi-synthetic derivative, etoposide (B1684455). nih.govresearchgate.net Another study reported IC50 values of 7.6 nM and 16.1 nM for the same cell lines. spandidos-publications.com

The antiproliferative effects of PA and its derivatives are not limited to lung cancer. A novel podophyllotoxin-ATRA conjugate, P-A, showed significant activity against human gastric cancer cell lines MKN-45 and BGC-823, with IC50 values of 0.42 µM and 0.20 µM, respectively. mdpi.commdpi.com Furthermore, a series of C-4 ester analogues of podophyllotoxin were evaluated in HCT-116 cells. The acetate ester (2a) was the most potent among the analogues, with an IC50 of 1.775 µM, showing that increasing the bulk of the ester substituent at the C-4 position generally leads to a decrease in cytotoxic activity. chemrxiv.org For instance, the IC50 values increased systematically from the acetate ester to the hexanoate (B1226103) ester, which had an IC50 of 51.706 µM. chemrxiv.org

Derivatives of podophyllotoxin have also shown efficacy against other cancer types. A podophyllotoxin-biotin conjugate (42a) displayed promising antiproliferative activity against hepatoma (SMMC-7721) and colon cancer (SW480) cell lines, with IC50 values of 0.56 µM and 0.23 µM, respectively. mdpi.com A series of podophyllotoxin-naphthoquinone derivatives were synthesized and tested against four human cancer cell lines (KB, HepG2, A549, and MCF7), demonstrating their cytotoxic potential. rsc.org Similarly, a novel derivative, JNC-1043, inhibited the proliferation of colorectal cancer cell lines HCT116 and DLD-1 with IC50 values of 114.5 nM and 157 nM, respectively, at 72 hours. mdpi.com

The following table summarizes the IC50 values of Podophyllotoxin Acetate and its derivatives in various cancer cell lines.

| Compound | Cell Line | Cancer Type | IC50 Value |

| This compound (PA) | NCI-H1299 | Non-Small Cell Lung Cancer | 7.53 nM |

| This compound (PA) | A549 | Non-Small Cell Lung Cancer | 16.08 nM |

| P-A (Podophyllotoxin-ATRA conjugate) | MKN-45 | Gastric Cancer | 0.42 µM |

| P-A (Podophyllotoxin-ATRA conjugate) | BGC-823 | Gastric Cancer | 0.20 µM |

| Acetate Ester (2a) | HCT-116 | Colorectal Cancer | 1.775 µM |

| Hexanoate Ester (2e) | HCT-116 | Colorectal Cancer | 51.706 µM |

| Compound 42a (Podophyllotoxin-biotin conjugate) | SMMC-7721 | Hepatoma | 0.56 µM |

| Compound 42a (Podophyllotoxin-biotin conjugate) | SW480 | Colon Cancer | 0.23 µM |

| JNC-1043 | HCT116 | Colorectal Cancer | 114.5 nM (72h) |

| JNC-1043 | DLD-1 | Colorectal Cancer | 157 nM (72h) |

Cell Cycle Distribution Analysis

This compound and its derivatives primarily exert their antiproliferative effects by inducing cell cycle arrest at the G2/M phase. nih.govfrontiersin.orgnih.gov This arrest is a hallmark of compounds that interfere with microtubule dynamics. rsc.org

In non-small cell lung cancer (NSCLC) cells, this compound (PA) treatment leads to a dose-dependent accumulation of cells in the G2/M phase. nih.govspandidos-publications.com This is accompanied by changes in the levels of key regulatory proteins: a decrease in cyclin B1 and Cdc2, and an increase in p21, Aurora B, and survivin. nih.gov Flow cytometry analysis of HCT-116 cells treated with C-4 ester analogues of podophyllotoxin also revealed a significant increase in the percentage of cells arrested in the G2/M phase. chemrxiv.orgtandfonline.com The acetate ester (2a) was particularly effective, arresting 51.2% of cells in the G2/M phase, a level comparable to podophyllotoxin itself (55%). tandfonline.com As the bulk of the ester group increased, the percentage of cells arrested in the G2/M phase generally decreased. chemrxiv.orgtandfonline.com

Numerous derivatives of podophyllotoxin have been shown to induce G2/M arrest in various cancer cell lines. rsc.orgfrontiersin.orgnih.gov For example, podophyllotoxin-naphthoquinone derivatives (5a and 5b) caused a dose-dependent G2/M arrest in SK-LU-1 human lung cancer cells. rsc.org Similarly, podophyllotoxin piperazine (B1678402) acetate derivatives demonstrated a G2/M blockade in human breast cancer (MCF-7) cells. frontiersin.orgnih.gov The 4β-amidopodophyllotoxins also induced cell cycle arrest in MCF-7 cells, which was associated with increased expression of p53 and cyclin B1, and decreased Cdk1 levels. frontiersin.orgnih.gov A podophyllotoxin-indirubin hybrid (13b) was also found to cause cell cycle arrest in the G2 phase in HSC-2 cells. mdpi.com

The table below illustrates the effect of this compound and its derivatives on cell cycle distribution.

| Compound | Cell Line | Effect on Cell Cycle |

| This compound (PA) | NSCLC cells | G2/M phase arrest |

| Acetate Ester (2a) | HCT-116 | G2/M phase arrest (51.2% of cells) |

| Phenyl Acetate Ester (2f) | HCT-116 | G2/M phase arrest (42.3% of cells) |

| Podophyllotoxin-naphthoquinone derivatives (5a, 5b) | SK-LU-1 | G2/M phase arrest |

| Podophyllotoxin piperazine acetate derivatives | MCF-7 | G2/M blockade |

| 4β-amidopodophyllotoxins | MCF-7 | Cell cycle arrest |

| Podophyllotoxin-indirubin hybrid (13b) | HSC-2 | G2 phase arrest |

Apoptosis and Necrosis Characterization

This compound (PA) and its derivatives are potent inducers of apoptosis in cancer cells, a key mechanism contributing to their anticancer activity. nih.govfrontiersin.orgnih.gov The induction of G2/M cell cycle arrest by these compounds often leads to DNA damage, which in turn triggers apoptotic pathways. nih.govspandidos-publications.com

In non-small cell lung cancer (NSCLC) cells, PA has been shown to activate both the intrinsic and extrinsic apoptotic pathways. nih.govspandidos-publications.com This is evidenced by the time-dependent activation of caspase-3, -8, and -9. nih.govspandidos-publications.com The combination of PA with topoisomerase inhibitors like etoposide or camptothecin (B557342) synergistically enhances apoptosis in NSCLC cells. spandidos-publications.com This enhanced apoptosis is associated with the activation of the p38/caspase pathway. spandidos-publications.com

Several derivatives of podophyllotoxin have demonstrated strong pro-apoptotic effects. For instance, podophyllotoxin-naphthoquinone derivatives (5a and 5b) were found to induce apoptosis in SK-LU-1 cells, which was confirmed by the activation of caspase-3/7. rsc.org Treatment with these compounds at concentrations of 0.08 µM, 0.16 µM, and 0.32 µM resulted in a significant, 4-5 fold increase in caspase-3/7 activity compared to the control. rsc.org A podophyllotoxin-biotin conjugate (42a) also induced apoptosis in lung cancer cell lines NCI-H1299 and H1975, as indicated by a dose-dependent increase in the expression of cleaved-caspase-3 and cleaved-PARP. mdpi.com

Furthermore, the novel derivative JNC-1043, especially in combination with ionizing radiation, significantly enhanced apoptosis in colorectal cancer cells. mdpi.com This was associated with the upregulation of cleaved caspase-3, caspase-9, and PARP, and the downregulation of anti-apoptotic proteins Bcl-2 and Bcl-XL. mdpi.com

The following table summarizes the apoptotic effects of this compound and its derivatives.

| Compound | Cell Line | Apoptotic Mechanism |

| This compound (PA) | NSCLC cells | Activation of caspase-3, -8, and -9 |

| Podophyllotoxin-naphthoquinone derivatives (5a, 5b) | SK-LU-1 | 4-5 fold increase in caspase-3/7 activity |

| Compound 42a (Podophyllotoxin-biotin conjugate) | NCI-H1299, H1975 | Increased cleaved-caspase-3 and cleaved-PARP |

| JNC-1043 (with IR) | Colorectal Cancer cells | Upregulation of cleaved caspase-3, caspase-9, and PARP |

Tubulin Polymerization Assays (Cell-free systems)

A primary mechanism of action for this compound and many of its derivatives is the inhibition of tubulin polymerization, which disrupts the formation of microtubules essential for cell division. nih.govrsc.org This action is typically achieved by binding to the colchicine (B1669291) site on tubulin. rsc.org

This compound (PA) has been shown to inhibit microtubule polymerization, leading to the G2/M phase arrest observed in cancer cells. nih.govtandfonline.com In cell-free tubulin polymerization assays, C-4 ester analogues of podophyllotoxin were evaluated for their inhibitory activity. chemrxiv.org The results were consistent with their antiproliferative effects, showing that increasing the bulk at the C-4 position generally reduces the ability to inhibit tubulin polymerization. chemrxiv.org

Several derivatives have been specifically studied for their effects on tubulin polymerization. Podophyllotoxin-naphthoquinone derivatives were identified as potent inhibitors of tubulin polymerization. rsc.org Molecular docking studies confirmed that these compounds interact with residues in the colchicine-binding site of tubulin. rsc.org Similarly, podophyllotoxin piperazine acetate ester derivatives were designed to target tubulin depolymerization. mdpi.com A podophyllotoxin-indirubin hybrid was also shown to induce depolymerization of the microtubule network. nih.gov

The inhibitory concentration (IC50) for tubulin polymerization has been determined for some derivatives. For example, compound 6d, a podophyllotoxin analogue, inhibited tubulin polymerization with an IC50 value of 3.45 ± 0.51 μM. researchgate.net Another study on β-lactam derivatives of podophyllotoxin showed that compound 7s caused an 8.7-fold reduction in tubulin polymerization at a concentration of 10 μM. researchgate.net

The table below presents data on the inhibition of tubulin polymerization by podophyllotoxin derivatives.

| Compound | Assay Type | Result |

| This compound (PA) | Cell-based | Inhibition of microtubule polymerization |

| C-4 Ester Analogues | Cell-free | Bulk-dependent inhibition of tubulin polymerization |

| Podophyllotoxin-naphthoquinone derivatives | Cell-free & Docking | Potent inhibition, binding to colchicine site |

| Compound 6d | Cell-free | IC50 of 3.45 ± 0.51 μM for tubulin polymerization inhibition |

| Compound 7s (β-lactam derivative) | Cell-free | 8.7-fold reduction in tubulin polymerization at 10 μM |

In Vivo Preclinical Models

Xenograft Studies in Animal Models (e.g., tumor growth suppression)

The antitumor efficacy of this compound and its derivatives has been validated in several in vivo preclinical models, primarily using xenografts in mice. These studies demonstrate the potential of these compounds to suppress tumor growth in a living organism.

A study on the podophyllotoxin derivative XWL-1-48, which is orally active, showed robust antitumor activity in a breast cancer xenograft model. frontiersin.org Another derivative, 4'-demethyl-deoxypodophyllotoxin glucoside, demonstrated a significant inhibitory effect on tumor growth and metastasis in an in situ mouse model of colorectal cancer. frontiersin.org Furthermore, a podophyllotoxin-biotin conjugate, compound 42a, was able to significantly suppress the growth of S180 tumor xenografts in mice. mdpi.com

In a xenograft model using HCT116 colorectal cancer cells, the novel derivative JNC-1043, particularly in combination with ionizing radiation (IR), showed significant tumor growth inhibition. mdpi.com Quantitative analysis of TUNEL-stained xenograft tissues revealed that the combination treatment increased apoptotic cell death in the tumors by approximately 40%. mdpi.com Another study using a non-small cell lung cancer xenograft model in nude mice demonstrated that this compound enhanced the tumor-suppressing effects of IR. nih.gov

The table below summarizes the in vivo efficacy of this compound and its derivatives in xenograft models.

| Compound | Animal Model | Cancer Type | Outcome |

| XWL-1-48 | Mouse Xenograft | Breast Cancer | Robust antitumor activity |

| 4'-demethyl-deoxypodophyllotoxin glucoside | In situ Mouse Model | Colorectal Cancer | Significant inhibition of tumor growth and metastasis |

| Compound 42a | Mouse Xenograft | Sarcoma (S180) | Significant suppression of tumor growth |

| JNC-1043 (with IR) | Mouse Xenograft | Colorectal Cancer (HCT116) | Significant tumor growth inhibition; ~40% increase in apoptosis |

| This compound (with IR) | Nude Mouse Xenograft | Non-Small Cell Lung Cancer | Enhanced tumor suppression |

Evaluation of Systemic Biological Effects in Animal Models

The systemic effects of this compound and its derivatives have been evaluated in various animal models to understand their broader physiological impact beyond their direct cytotoxic effects on cancer cells. While podophyllotoxin itself can be too toxic for systemic use, leading to issues like bone marrow suppression and gastrointestinal toxicity, its derivatives are being developed to mitigate these effects. mdpi.comfrontiersin.org

Preclinical studies in animal models have shown that systemic application of podophyllotoxin can lead to its binding with muscle-free tubulin, which in turn causes alterations in the metabolic pathways of skeletal muscle. mdpi.com To address the systemic toxicity, researchers have focused on creating derivatives with improved safety profiles. For instance, a synthetic derivative, Ching001, was evaluated in a lung cancer model in mice. The study found that Ching001 inhibited tumor growth and colonization without causing significant organ toxicities, as indicated by hematology, blood biochemistry tests, and tissue examinations. plos.org

Another approach involves combining podophyllotoxin with other compounds to reduce its toxicity. A formulation named G-003M, a combination of podophyllotoxin and rutin, was tested in lethally irradiated mice. plos.org Pre-administration of G-003M was found to rescue a significant percentage of the mice by reducing radiation-induced reactive oxygen species (ROS), nitric oxide (NO) generation, and intestinal apoptosis. plos.org This formulation also helped in the early recovery of hematopoietic functions and minimized morphological damage to the intestine without compromising the sensitivity of tumor tissue to radiation. plos.org

Furthermore, the pharmacokinetic properties of some derivatives have been assessed in animal models. Adva-27a, a non-ester, nitrogen-containing glycoside analog of etoposide (a podophyllotoxin derivative), demonstrated more desirable metabolic stability and pharmacokinetic properties in rats compared to etoposide. iiarjournals.org This suggests that structural modifications can lead to derivatives with better systemic profiles suitable for further development. iiarjournals.org

Investigation of Resistance Mechanisms and Overcoming Strategies

A significant hurdle in cancer chemotherapy is the development of multidrug resistance (MDR), where cancer cells become resistant to a variety of cytotoxic drugs. nih.govd-nb.info Research into this compound and its derivatives has focused on understanding and overcoming these resistance mechanisms.

One of the primary mechanisms of MDR is the overexpression of ATP-binding cassette (ABC) transporter proteins, such as P-glycoprotein (P-gp), which actively pump chemotherapeutic agents out of cancer cells, thereby reducing their intracellular concentration and efficacy. d-nb.infofrontiersin.orgnih.gov Podophyllotoxins are among the anticancer drugs affected by P-gp-mediated efflux. nih.govdrugbank.com

The overexpression of P-gp, encoded by the mdr-1 gene, is a well-established resistance mechanism in various cancer cell lines. nih.govfrontiersin.org For instance, the K562/A02 and KBv200 cell lines, which have high levels of P-gp expression, exhibit resistance to certain anticancer drugs. nih.gov Studies have shown that some podophyllotoxin derivatives are less effective against cancer cells that overexpress P-gp. However, research is actively exploring how novel derivatives can modulate or circumvent this resistance. Some 4β-anilino-podophyllotoxin analogs have been shown to kill MDR tumor cells by downregulating the expression of the mdr-1 gene. nih.gov

To combat MDR, scientists have been designing and synthesizing novel podophyllotoxin derivatives. These new compounds aim to be less susceptible to efflux by P-gp or to modulate P-gp expression and function.

Several strategies have been employed:

Structural Modifications: Introducing different chemical moieties to the podophyllotoxin backbone can alter the compound's interaction with P-gp. For example, the derivative L1EPO was found to overcome P-gp-mediated MDR in K562/A02 cells by down-regulating the mdr-1 gene and reducing P-gp expression. nih.gov Similarly, Adva-27a, a non-ester, nitrogen-containing glycoside analog, showed superior cytotoxic activity against multidrug-resistant human cancer cells. iiarjournals.org

Hybrid Molecules: Creating hybrid molecules by combining podophyllotoxin with other chemical entities is another promising approach. Pyridine acid esters of podophyllotoxin have been synthesized and were found to reduce the expression of P-gp by stimulating the ERK1/2 signaling pathway in adriamycin-resistant K562/ADR cells. nih.gov

Nanoparticle Formulations: Encapsulating podophyllotoxin derivatives in nanoparticles can help overcome MDR. A peptide-based conjugate of podophyllotoxin with poly(L-glutamic acid)-g-methoxy poly(ethylene glycol) effectively inhibited P-gp expression in MCF-7/ADR breast cancer cells and showed excellent antitumor efficacy in vivo. nih.gov

Targeting Different Pathways: Some derivatives are designed to have different mechanisms of action that are not affected by P-gp. Deoxypodophyllotoxin (B190956) (DPT) has been shown to be effective against multidrug-resistant breast cancer cells because it is not a substrate for P-gp, breast cancer resistance protein (BCRP), or MDR-associated protein 2 (MRP2). nih.gov

Below is a table summarizing some novel podophyllotoxin derivatives and their activity against resistant cancer cell lines.

| Derivative | Cancer Cell Line | Key Findings |

| L1EPO | K562/A02, KBv200 | Overcomes P-gp-mediated MDR by down-regulating the mdr-1 gene and P-gp expression. nih.gov |

| Adva-27a | Multidrug-resistant breast and small-cell lung cancer cells | Exhibits superior cytotoxic activity and is not a good substrate for P-gp. iiarjournals.org |

| Pyridine acid esters of podophyllotoxin | K562/ADR | Reduces P-gp expression by stimulating the ERK1/2 signaling pathway. nih.gov |

| Deoxypodophyllotoxin (DPT) | MCF-7/Adr (paclitaxel-resistant breast cancer) | Circumvents MDR by not being a substrate for major efflux pumps like P-gp. nih.gov |

| 4β-N-substituted podophyllotoxin derivatives with indole (B1671886) rings | KBV, K562/AO2 | Demonstrated improved antitumor activity and weak multidrug resistance. tandfonline.com |

| C-4β-disulfide/trisulfide-containing derivatives | KB/VCR (vincristine-resistant) | Showed superior activity to etoposide, suggesting a benefit in overcoming MDR. rsc.org |

Diverse Pharmacological Activities in Preclinical Settings

Beyond its well-known anticancer properties, this compound and its derivatives have demonstrated a range of other pharmacological activities in preclinical studies.

Podophyllotoxin has a history of use for its antiviral effects, particularly against the human papillomavirus (HPV), the cause of genital warts. mdpi.comfirsthope.co.inmedscape.com It is used topically to treat condyloma acuminatum. mdpi.commdpi.com The mechanism is thought to involve the induction of local tissue necrosis, which helps to halt HPV activity. mdpi.com

The antiviral potential of podophyllotoxin derivatives extends to other viruses as well. Research has explored their efficacy against:

Dengue Virus: A cyclolignan derivative, SAU-22.107, has been identified as a host-targeted antiviral for the Dengue virus. mdpi.com

SARS-CoV-2: In the context of the COVID-19 pandemic, podophyllotoxin and its derivatives have been investigated as potential therapeutics. mdpi.com Some studies have suggested that these compounds could be repurposed to manage the inflammatory symptoms associated with severe SARS-CoV-2 infection. mdpi.com Virtual screening studies have also identified this compound as a potential inhibitor of the SARS-CoV-2 3CLpro, a key enzyme for viral replication. nih.gov However, other studies using FRET assays did not show significant inhibition of 3CLpro by podophyllotoxin. mdpi.com

Podophyllotoxin and its derivatives have also been recognized for their anti-inflammatory and analgesic properties. mdpi.comresearchgate.net Their anti-inflammatory effects are associated with the modulation of key molecular pathways in the immune response. mdpi.comresearchgate.net

At a molecular level, podophyllotoxin can inhibit pro-inflammatory mediators like cytokines and chemokines, thus reducing the inflammatory cascade. mdpi.comresearchgate.net This modulation of inflammatory pathways also intersects with pain pathways, leading to a reduction in pain perception. mdpi.comresearchgate.net

Studies on specific derivatives have provided further evidence of these effects:

A study on deoxypodophyllotoxin, deoxypicropodophyllotoxin, and thuriferic acid, all derived from podophyllotoxin, investigated their analgesic and anti-inflammatory properties. tandfonline.comnih.gov Deoxypicropodophyllin was found to be as effective as deoxypodophyllotoxin in reducing pain perception in mice, but with significantly lower cytotoxicity. tandfonline.comnih.govtandfonline.com

Thuriferic acid demonstrated significant anti-inflammatory effects, comparable to the standard drug indomethacin, in a carrageenan-induced paw edema model in mice. tandfonline.comnih.govtandfonline.com

A combination formulation of podophyllotoxin and rutin, G-003M, showed anti-inflammatory effects in irradiated mice by downregulating inflammatory markers such as cyclo-oxygenase 2 (COX-2) and tumor necrosis factor (TNF-α). plos.org

This dual action on inflammation and pain suggests the potential for developing novel analgesic and anti-inflammatory agents from the podophyllotoxin scaffold. mdpi.comresearchgate.net

Radioprotective Properties

The preclinical evaluation of this compound (PA) has focused primarily on its role as a radiosensitizer rather than a traditional radioprotective agent. Radiosensitizers are compounds that enhance the cytotoxic effects of ionizing radiation (IR), making cancer cells more susceptible to treatment, whereas radioprotective agents typically shield healthy cells from radiation damage. Research indicates that this compound functions as a potent radiosensitizer, particularly in non-small cell lung cancer (NSCLC) models. nih.govfrontiersin.orgscispace.com

Studies have demonstrated that combining this compound with IR leads to a significant increase in cancer cell death compared to radiation alone. nih.gov The mechanism behind this radiosensitizing effect is linked to the increased production of intracellular reactive oxygen species (ROS). nih.govfrontiersin.orgaacrjournals.org This elevation in ROS subsequently triggers specific cellular signaling pathways that promote apoptosis, or programmed cell death. The key pathway activated is the ROS/p38/caspase cascade. nih.govaacrjournals.org Concurrently, this compound suppresses the phosphorylation of ERK, another signaling protein involved in cell survival. nih.govaacrjournals.org The culmination of these actions—activation of p38 and caspases (-3, -8, and -9) and suppression of ERK—results in enhanced apoptotic cell death in irradiated cancer cells. nih.govaacrjournals.org